3,5-Dichloro-4-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-cyclopropoxypyridine is a chemical compound belonging to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a cyclopropoxy group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-cyclopropoxypyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 3,5-dichloropyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium carbonate, and other bases are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3,5-Dichloro-4-cyclopropoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-pyridinecarboxaldehyde
- 3,5-Dichloro-4-iodopyridine
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Uniqueness
3,5-Dichloro-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other chloropyridines.
Properties
Molecular Formula |
C8H7Cl2NO |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
3,5-dichloro-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
HMGKJBIWXWOQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.